N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide
Description
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a 2,4-dimethoxyphenyl and a phenyl group as substituents
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-13-8-9-16(17(10-13)22-2)19-18(20)15-11-14(15)12-6-4-3-5-7-12/h3-10,14-15H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKUNWUXBYSWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the carboxamide group. One common method involves the reaction of 2,4-dimethoxybenzyl chloride with phenylmagnesium bromide to form the corresponding phenyl derivative. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and the employment of more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide, particularly in its role as an antibacterial agent, involves the inhibition of bacterial RNA polymerase. This inhibition occurs through binding to the switch region of the enzyme, which is crucial for the transcription process. By blocking this region, the compound effectively halts the synthesis of RNA, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide
- N-(4-fluorophenyl)-2-phenylcyclopropanecarboxamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 4 positions enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
